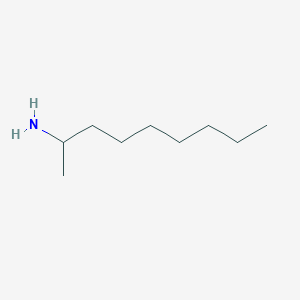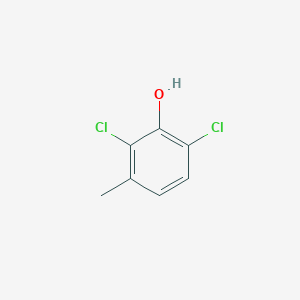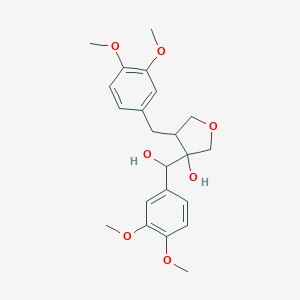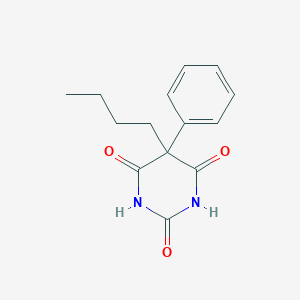
Barbituric acid, 5-butyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-butyl-5-phenyl- is a white crystalline powder that was first synthesized in 1864 by the German chemist Adolf von Baeyer. This compound is a derivative of barbituric acid, which is a naturally occurring substance found in many plants and animals. Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system.
Wirkmechanismus
The mechanism of action of barbituric acid, 5-butyl-5-phenyl- is similar to that of other barbiturates. These compounds act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, barbiturates can produce sedative and hypnotic effects.
Biochemische Und Physiologische Effekte
Barbituric acid, 5-butyl-5-phenyl- produces a range of biochemical and physiological effects on the body. These effects include sedation, hypnosis, muscle relaxation, and anticonvulsant activity. The compound has also been shown to have analgesic properties, although these effects are less well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the central nervous system are well understood. However, one limitation of using barbituric acid, 5-butyl-5-phenyl- in lab experiments is its potential for toxicity. Barbiturates can be highly addictive and can cause serious side effects if used improperly.
Zukünftige Richtungen
There are many potential future directions for research on barbituric acid, 5-butyl-5-phenyl-. One area of interest is the development of new drugs that target the GABA system in the brain. Barbiturates have been used for many years, but new drugs with fewer side effects and better safety profiles are needed. Another area of interest is the development of new methods for synthesizing barbituric acid, 5-butyl-5-phenyl-. New methods could improve the yield and purity of the compound, making it more useful for scientific research.
In conclusion, barbituric acid, 5-butyl-5-phenyl- is a chemical compound that has been used in scientific research for many years. This compound has a well-established mechanism of action and produces a range of biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of barbituric acid, 5-butyl-5-phenyl- involves the condensation of diethyl malonate with phenylacetic acid, followed by cyclization with urea. This method of synthesis has been used for many years and has been shown to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-butyl-5-phenyl- has been used in scientific research for many years due to its sedative and hypnotic effects on the central nervous system. This compound has been used in studies to investigate the effects of sedative drugs on the brain and behavior. It has also been used in studies to investigate the mechanisms of action of sedative drugs and their interactions with other drugs.
Eigenschaften
CAS-Nummer |
13554-11-5 |
|---|---|
Produktname |
Barbituric acid, 5-butyl-5-phenyl- |
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
5-butyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-14(10-7-5-4-6-8-10)11(17)15-13(19)16-12(14)18/h4-8H,2-3,9H2,1H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
IFHBURLPIXMUQI-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
13554-11-5 |
Synonyme |
5-Butyl-5-phenylbarbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



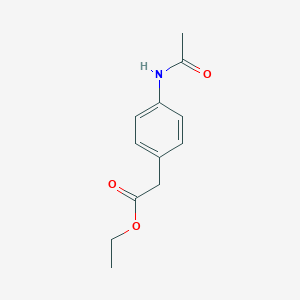
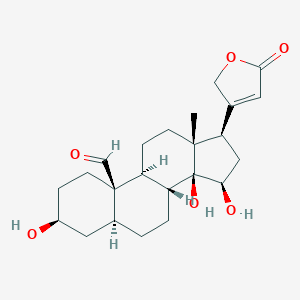
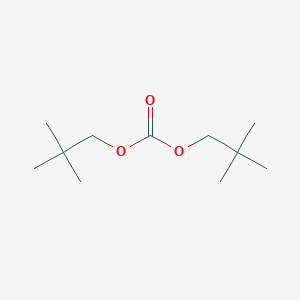
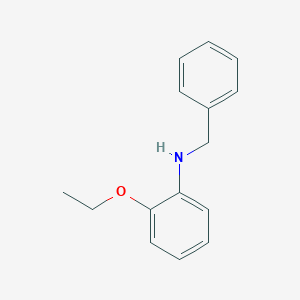

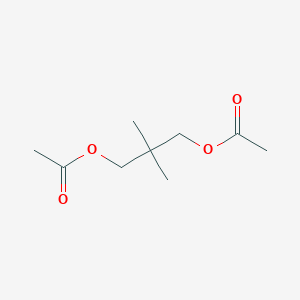
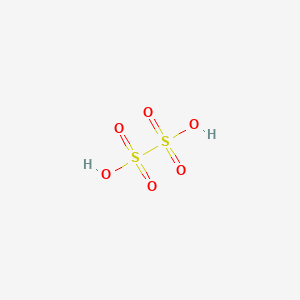


![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)

